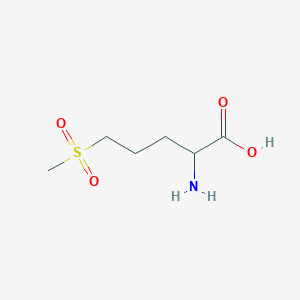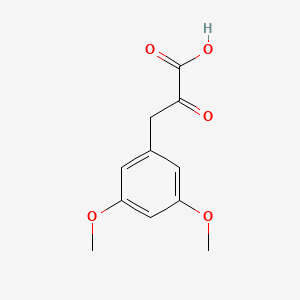![molecular formula C8H10FNOS B13526150 [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 58873-25-9](/img/structure/B13526150.png)
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorophenyl derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
- (4-Bromophenyl)imino]dimethyl-lambda6-sulfanone
- (2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone
- [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone dihydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications. This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
58873-25-9 |
|---|---|
Molecular Formula |
C8H10FNOS |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10FNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
BJNQQSRCKSMJQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)F)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)





